
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone is an organic compound that features a unique combination of a dihydrofuran ring and a dimethylcyclopentenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone typically involves the condensation of 4,4-dimethyl-2-cyclopenten-1-one with a suitable furan derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents and catalysts can be optimized to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: Shares the cyclopentenone moiety but lacks the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the cyclopentenone moiety.
Uniqueness
(4,5-Dihydrofuran-2-yl)(4,4-dimethylcyclopent-1-en-1-yl)methanone is unique due to its combination of a dihydrofuran ring and a dimethylcyclopentenone moiety
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2,3-dihydrofuran-5-yl-(4,4-dimethylcyclopenten-1-yl)methanone |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-9(8-12)11(13)10-4-3-7-14-10/h4-5H,3,6-8H2,1-2H3 |
Clave InChI |
SDJAXDCWNVOXGA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1)C(=O)C2=CCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
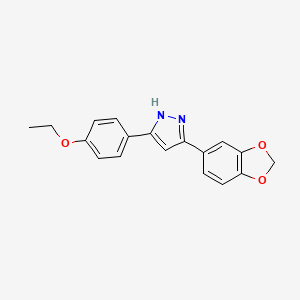
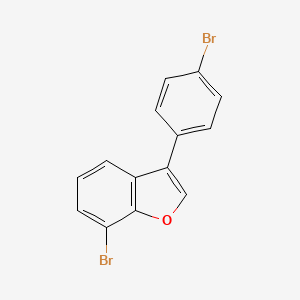
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
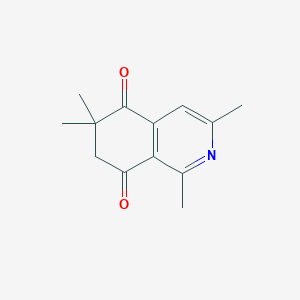
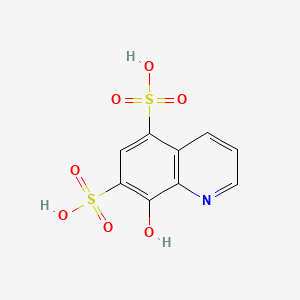
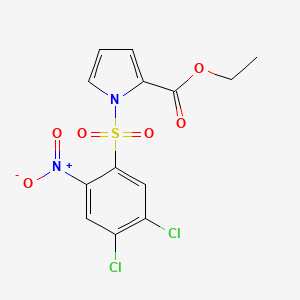
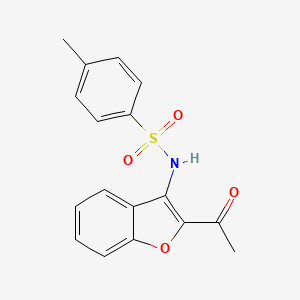
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)


